1,1,1,4,4,4-Hexafluoro-2-butene

Overview

Description

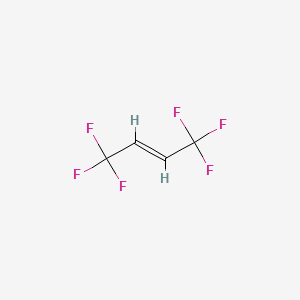

1,1,1,4,4,4-Hexafluoro-2-butene (HFO-1336mzz(Z)) is a hydrofluoroolefin (HFO) with the molecular formula C₄H₂F₆ and a cis-configuration (Z-isomer) . It is a colorless liquid with a boiling point of 9°C and a density of 1.356 g/cm³ . Key applications include:

Preparation Methods

The preparation of 1,1,1,4,4,4-Hexafluoro-2-butene involves several synthetic routes. One method includes the reaction of 1,1,1-trifluorotrichloroethane with hydrogen under the action of a catalyst to obtain 1,1,1,4,4,4-hexafluoro-2,3-dichloro-2-butene . This intermediate is then further reacted with hydrogen to produce 1,1,1,4,4,4-hexafluoro-2-chloro-2-butene . Finally, gas-phase dehydrochlorination of this compound yields hexafluoro-2-butyne, which undergoes selective hydrogenation to form the final product . This method is suitable for industrial production due to its simplicity, environmental friendliness, and high selectivity and conversion rate .

Chemical Reactions Analysis

1,1,1,4,4,4-Hexafluoro-2-butene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can be reduced to form different fluorinated hydrocarbons.

Substitution: The compound can undergo substitution reactions with halogens and other reagents.

Common reagents used in these reactions include hydrogen, halogens, and catalysts such as palladium and chromium . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Refrigeration and Air Conditioning

HFO-1336mzz is utilized as a refrigerant in cooling systems due to its favorable thermodynamic properties. It serves as a replacement for hydrofluorocarbons (HFCs), which are being phased out due to their high GWP. The compound's low GWP makes it an attractive option for reducing the environmental impact of refrigeration systems .

Foam Production

The compound is widely used as a blowing agent in the production of foams. Its properties allow it to create stable foams with good insulation characteristics. HFO-1336mzz can be blended with other agents to enhance performance in various foam applications, including thermal insulation materials .

Heat Transfer Fluids

Due to its stability and efficiency in heat transfer applications, HFO-1336mzz is employed in heat exchangers and thermal management systems. Its ability to operate effectively at low temperatures makes it suitable for applications where conventional fluids may fail .

Specialty Gases

As a specialty gas, HFO-1336mzz finds use in various niche applications including electronic cleaning and as a carrier gas in analytical chemistry. Its non-flammability and low toxicity enhance its appeal for these uses .

Safety and Environmental Impact

The safety profile of HFO-1336mzz has been evaluated through various toxicological studies. It has been found to have a high acute toxicity threshold with an LC50 greater than 17,000 ppm in rats, indicating low risk under normal handling conditions . Additionally, it does not contribute to ozone depletion and has significantly lower GWP compared to traditional refrigerants like HFCs .

Case Study 1: Replacement of HFCs in Refrigeration

A study conducted on the transition from HFCs to HFOs highlighted the effectiveness of HFO-1336mzz in commercial refrigeration systems. The results demonstrated that the use of HFO-1336mzz not only maintained efficiency but also reduced the overall carbon footprint of the system by up to 50% compared to conventional refrigerants.

Case Study 2: Foam Insulation Performance

In an evaluation of foam insulation products using HFO-1336mzz as a blowing agent, researchers found that the thermal resistance (R-value) was significantly improved compared to foams produced with older blowing agents. This advancement has implications for energy efficiency in building materials.

Mechanism of Action

The mechanism of action of 1,1,1,4,4,4-Hexafluoro-2-butene involves its interaction with various molecular targets and pathways. In refrigeration applications, the compound absorbs heat during evaporation and releases it during condensation, thus providing cooling . Its low global warming potential and short atmospheric lifetime are due to its labile carbon–carbon double bond, which leads to rapid degradation in the atmosphere .

Comparison with Similar Compounds

Comparison with Trans-Isomer (HFO-1336mzz(E))

The trans-isomer (E-isomer) of HFO-1336mzz shares the same molecular formula but differs in geometric configuration, leading to distinct physicochemical and toxicological properties.

Table 1: Key Differences Between Z- and E-Isomers

- Thermal Decomposition : HFO-1336mzz(Z) undergoes three-stage pyrolysis, producing hydrogen fluoride (HF) at temperatures above 873 K . The E-isomer’s decomposition pathways remain less characterized.

- Occupational Safety : The E-isomer has a workplace exposure limit (WEEL) of 400 ppm , adjusted for long-term safety , while the Z-isomer exhibits negligible acute toxicity .

Comparison with Dichloro Derivatives

The dichloro derivative (2E)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene (CAS 2418-21-5) introduces chlorine substituents, altering reactivity and environmental impact.

Table 2: Dichloro Derivative vs. HFO-1336mzz(Z)

- Synthesis : The dichloro compound is produced via chlorination of HFO-1336mzz isomers or as a byproduct in fluorocarbon manufacturing . Its high toxicity limits direct industrial use.

Thermal Stability and Environmental Impact

Thermal Decomposition

- HFO-1336mzz(Z) : Pyrolysis studies show HF release above 873 K, with peak HF concentration at 1073 K . This contrasts with hydrochlorofluorocarbons (HCFCs), which decompose at lower temperatures.

- Environmental Metrics : Both isomers have GWP < 1 and ODP = 0 , outperforming legacy refrigerants like R-134a (GWP = 1430) .

Biological Activity

1,1,1,4,4,4-Hexafluoro-2-butene, also known as HFO-1336mzz-E, is a fluorinated compound that has garnered attention due to its applications in various industrial processes such as foam transfer agents and heat transfer fluids. Understanding its biological activity is crucial for assessing its safety and potential health impacts.

- Chemical Formula : C₄H₂F₆

- Boiling Point : 8.5 °C

- CAS Number : 407-60-3

Toxicological Profile

Research has focused on the acute and chronic toxicity of HFO-1336mzz-E. Key findings from various studies are summarized below:

Acute Toxicity

- The acute 4-hour LC50 in rats is greater than 17,000 ppm, indicating low acute toxicity .

- In inhalation studies with concentrations up to 15,000 ppm over 13 weeks, no significant eye or dermal irritation was observed .

Subchronic and Chronic Toxicity

- A 28-day repeated-dose inhalation study established a NOAEL (No Observed Adverse Effect Level) at 10,000 ppm based on observed body weight loss and mortality at higher concentrations .

- In a 90-day GLP-compliant study, the NOAEL was determined to be 7,500 ppm. Clinical signs included restlessness and myoclonic jerks at higher doses .

Developmental and Reproductive Toxicity

In a prenatal developmental study conducted on time-mated female rats:

- The NOAEL for maternal and fetal effects was also established at 7,500 ppm .

- No genotoxic effects were noted in either in vitro or in vivo assays .

Case Studies and Research Findings

Several studies have investigated the biological activity of HFO-1336mzz-E:

Study Summary Table

| Study Type | Findings | NOAEL (ppm) |

|---|---|---|

| Acute Inhalation (Rats) | LC50 > 17,000 ppm; no eye/dermal irritation at ≤15,000 ppm | N/A |

| 28-Day Repeated Dose | Reduced body weight gain; mortality at 15,000 ppm | 10,000 |

| 90-Day Repeated Dose | Clinical signs of toxicity at high doses; no significant organ lesions | 7,500 |

| Prenatal Development | No adverse effects on maternal or fetal health | 7,500 |

The biological activity of HFO-1336mzz-E appears to involve several mechanisms:

- Cardiac Sensitization : Studies indicate that it is not a cardiac sensitizer even at high concentrations (70,000 ppm) during epinephrine challenge tests in Beagle dogs .

- Radical Formation : Thermal decomposition studies suggest that HFO-1336mzz-E can produce reactive radicals under high temperatures, which may contribute to its biological effects .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 1,1,1,4,4,4-Hexafluoro-2-butene?

The compound is typically synthesized via dehydrohalogenation reactions. For example, reacting 1,1,1,4,4,4-hexafluoro-2-iodobutane (CF₃CHICH₂CF₃) with KOH in the presence of a phase transfer catalyst at 60°C yields the target molecule . Alternative routes include dehydrofluorination of precursors like 1,1,1,4,4,4-hexafluoro-2-chlorobutane using solid KOH . These methods prioritize selectivity for the trans isomer (HFO-1336mzz(Z)) due to its thermodynamic stability .

Q. How can structural characterization of this compound be performed?

Multinuclear NMR spectroscopy (¹H, ¹⁹F, and ¹³C) is critical for confirming stereochemistry and purity. For instance, ¹⁹F NMR can distinguish between cis and trans isomers based on coupling constants and chemical shifts . Gas chromatography-mass spectrometry (GC-MS) and IR spectroscopy are complementary for verifying molecular weight (164.05 g/mol) and functional groups like C=C and C-F bonds .

Advanced Research Questions

Q. What reaction mechanisms govern the halogenation/dehydrohalogenation cascades in synthesizing fluorinated derivatives of this compound?

Halogenation of this compound proceeds via radical or electrophilic pathways. For example, antimony pentafluoride (SbF₅) catalyzes the addition of tetrafluoroethylene (CF₂=CF₂) to form decafluoro-2-hexene through a stepwise radical mechanism . Dehydrohalogenation reactions often follow E2 elimination, where steric effects and fluorine’s electronegativity influence regioselectivity .

Q. How does isomerism impact the thermodynamic and kinetic properties of this compound?

The cis isomer (cis-1,1,1,4,4,4-Hexafluoro-2-butene) exhibits a boiling point of 9°C and density of 1.356 g/cm³, while the trans isomer (HFO-1336mzz(Z)) has distinct stability due to reduced steric strain . Computational studies (e.g., DFT) can model rotational barriers and predict isomer distribution under varying temperatures .

Q. What strategies validate discrepancies in reported physical properties (e.g., boiling point, density)?

Contradictions in literature data (e.g., boiling points ranging from -21°C to 9°C) require cross-validation using standardized methods. For example, differential scanning calorimetry (DSC) and vapor-pressure measurements under controlled conditions can resolve ambiguities . Peer-reviewed datasets from NIST or independent replication studies are prioritized over commercial sources .

Q. How can theoretical frameworks guide experimental design for studying fluorinated olefins?

Linking research to organofluorine chemistry principles (e.g., hyperconjugation, steric effects) ensures hypothesis-driven experiments. For instance, investigating the electron-withdrawing nature of CF₃ groups informs reaction pathway predictions in hydrofluoroolefin (HFO) synthesis . Factorial designs (e.g., varying catalyst concentration and temperature) optimize yield and selectivity .

Q. What methodologies address data contradictions in environmental or toxicity studies of fluorinated compounds?

Meta-analyses of published datasets, coupled with sensitivity analyses, identify outliers and systematic errors. For example, discrepancies in degradation rates may arise from experimental conditions (e.g., UV exposure vs. microbial activity). Standardized OECD protocols for persistence testing reduce variability .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Gaussian software) model transition states and activation energies. For instance, predicting the feasibility of [2+2] cycloadditions with electron-deficient dienophiles requires analyzing frontier molecular orbitals (FMOs) .

Properties

IUPAC Name |

(E)-1,1,1,4,4,4-hexafluorobut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F6/c5-3(6,7)1-2-4(8,9)10/h1-2H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOLSXYRJFEOTA-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(F)(F)F)\C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66711-86-2 | |

| Record name | (2E)-1,1,1,4,4,4-Hexafluoro-2-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066711862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene, 1,1,1,4,4,4-hexafluoro-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-1,1,1,4,4,4-hexafluoro-2-butene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KQ73F2UQP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.